Ciclopirox Ciclopirox Ciclopirox is a cyclic hydroxamic acid that is 1-hydroxypyridin-2(1H)-one in which the hydrogens at positions 4 and 6 are substituted by methyl and cyclohexyl groups, respectively. A broad spectrum antigfungal agent, it also exhibits antibacterial activity against many Gram-positive and Gram-negative bacteria, and has anti-inflammatory properties. It is used a a topical treatment of fungal skin and nail infections. It has a role as an antibacterial agent and an antiseborrheic. It is a pyridone, a cyclic hydroxamic acid and a hydroxypyridone antifungal drug.
Ciclopirox olamine (used in preparations called Batrafen, Loprox, Mycoster, Penlac and Stieprox) is a synthetic antifungal agent for topical dermatologic treatment of superficial mycoses. In particular, the agent is especially effective in treating Tinea versicolor.
The mechanism of action of ciclopirox is as a Protein Synthesis Inhibitor. The physiologic effect of ciclopirox is by means of Decreased DNA Replication, and Decreased Protein Synthesis, and Decreased RNA Replication.
Ciclopirox is a synthetic, broad-spectrum antifungal agent with additional antibacterial and anti-inflammatory activities. Ciclopirox exerts its action by binding to and chelating trivalent cations, such as Fe3+ and Al3+, thereby inhibiting the availability of essential co-factors for enzymes. This may lead to a loss of activity of enzymes that are essential for cellular metabolism, organization of cell wall structure and other crucial cell functions. In addition, ciclopirox exerts its anti-inflammatory activity by inhibiting 5-lipoxygenase and cyclooxygenase (COX).
Ciclopirox is only found in individuals that have used or taken this drug. It is a synthetic antifungal agent for topical dermatologic use. [Wikipedia] Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+. These cations inhibit many enzymes, including cytochromes, thus disrupting cellular activities such as mitochondrial electron transport processes and energy production. Ciclopirox also appears to modify the plasma membrane of fungi, resulting in the disorganization of internal structures. The anti-inflammatory action of ciclopirox is most likely due to inhibition of 5-lipoxygenase and cyclooxygenase. Ciclopirox may exert its effect by disrupting DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport.
A cyclohexane and pyridinone derivative that is used for the treatment of fungal infections of the skin and nails, and for treatment of VAGINAL YEAST INFECTIONS.
See also: Ciclopirox Olamine (has salt form); Ciclopirox; clobetasol propionate (component of); Ciclopirox; fluconazole; terbinafine (component of).
Brand Name: Vulcanchem
CAS No.: 29342-05-0
VCID: VC20756503
InChI: InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
SMILES: CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Ciclopirox

CAS No.: 29342-05-0

Cat. No.: VC20756503

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Ciclopirox - 29342-05-0

CAS No. 29342-05-0
Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Standard InChI InChI=1S/C12H17NO2/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3
Standard InChI Key SCKYRAXSEDYPSA-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Canonical SMILES CC1=CC(=O)N(C(=C1)C2CCCCC2)O
Appearance Assay:≥98%A crystalline solid
Melting Point 144 °C

PropertySpecification
CAS Number29342-05-0
Chemical FormulaC12H17NO2
Molecular Weight207.27
Melting Point144°C
Boiling Point350.0±25.0°C (Predicted)
Density1.193±0.06 g/cm3 (Predicted)
Physical FormSolid
ColorOff-White
SolubilitySlightly soluble in water, freely soluble in anhydrous ethanol and methylene chloride
pKa6.25±0.58 (Predicted)

The chemical name for ciclopirox is 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone, and it has several synonyms including HOE 296B . When formulated as ciclopirox olamine 1%, this is equivalent to 0.77% of ciclopirox free acid .

Mechanism of Action

Ciclopirox possesses a unique mechanism of action that distinguishes it from other classes of antifungal agents such as azoles and allylamines. While azole antifungals work by inhibiting sterol synthesis in the fungal cell membrane, ciclopirox functions primarily through the chelation of polyvalent metal cations .

The primary mode of action involves chelating trivalent metal cations, particularly ferric (Fe3+) and aluminum (Al3+), which inhibits metal-dependent enzymes essential for cellular functions . This chelation affects several critical cellular processes:

  • Inhibition of metal-dependent enzymes including cytochromes, catalase, and peroxidase

  • Disruption of mitochondrial electron transport processes

  • Interference with energy production

  • Blockage of nutrient intake across cell membranes

  • Alteration of membrane permeability in fungal cells

At higher concentrations, ciclopirox has been shown to modify the plasma membrane of fungi, resulting in the disorganization of internal structures . Additionally, ciclopirox may disrupt DNA repair, cell division signals, and intracellular transport mechanisms .

Beyond its antifungal properties, ciclopirox exhibits significant anti-inflammatory effects through the inhibition of 5-lipoxygenase and cyclooxygenase, which leads to reduced synthesis of prostaglandins and leukotrienes . This additional mechanism contributes to its therapeutic efficacy in conditions where inflammation accompanies fungal infection.

Spectrum of Activity

Ciclopirox demonstrates a remarkably broad spectrum of antifungal activity, affecting multiple types of fungal organisms. Its effectiveness has been documented against numerous clinically relevant species.

Table 3.1: Antimicrobial Spectrum of Ciclopirox

Organism TypeSpecific Examples
DermatophytesTrichophyton species, Microsporum species, Epidermophyton species
YeastsCandida albicans and other Candida species, Saccharomyces cerevisiae
Malassezia speciesMalassezia globosa, Malassezia restricta
Dimorphic fungiVarious species
EumycetesVarious species
ActinomycetesVarious species
MoldsSelected Aspergillus and Penicillium species
BacteriaMany Gram-positive and Gram-negative bacteria

In comparative studies, ciclopirox has demonstrated the second lowest minimum inhibitory concentration (MIC) value after clotrimazole against dermatophytes. It has also shown low MIC values against Malassezia globosa and Malassezia restricta, which are the predominant species involved in pityriasis versicolor and seborrheic dermatitis . This broad spectrum of activity makes ciclopirox particularly valuable for treating various fungal infections, especially in cases where mixed infections may be present.

Pharmaceutical Formulations

Ciclopirox is available in multiple pharmaceutical formulations, each designed for specific therapeutic applications. This versatility allows for targeted treatment of various fungal infections affecting different body sites.

Table 4.1: Available Formulations of Ciclopirox

FormulationBrand NamesConcentrationPrimary Applications
CreamLoprox0.77%Tinea corporis, tinea cruris, tinea pedis
LotionLoprox0.77%Tinea versicolor, cutaneous candidiasis
GelLoprox0.77%Seborrheic dermatitis, tinea infections
ShampooLoprox1%Seborrheic dermatitis of the scalp
Nail LacquerPenlac, Ciclodan, CNL88%Onychomycosis
SuspensionVarious0.77%Various fungal skin infections

These different formulations enable optimal drug delivery to the affected areas, with the nail lacquer specifically designed to penetrate the nail plate in cases of onychomycosis . The high keratinophilic properties of ciclopirox contribute to its effectiveness in treating nail infections, which are typically challenging to address with topical therapies .

Therapeutic Applications

Dermatophytic Infections

Ciclopirox has demonstrated significant efficacy in treating various dermatophyte infections, including:

  • Tinea corporis (ringworm of the body)

  • Tinea cruris (jock itch)

  • Tinea pedis (athlete's foot)

  • Tinea versicolor (now known as pityriasis versicolor)

The 2007 Cochrane review of topical antifungals for tinea pedis identified good evidence supporting the efficacy of ciclopirox relative to placebo in managing fungal infections of the skin .

Onychomycosis

Ciclopirox 8% nail lacquer represents a significant advance in the topical treatment of onychomycosis, a notoriously difficult-to-treat condition. This formulation was specifically developed to enhance penetration through the nail plate to reach the nail bed where the infection resides .

Studies conducted worldwide have demonstrated the efficacy of ciclopirox nail lacquer for treating both finger and toenail onychomycosis . The treatment regimen typically involves application to affected nails once daily, with periodic removal of the lacquer and debridement of affected nail tissue. Complete improvement may require 6 months or longer of consistent treatment .

Seborrheic Dermatitis

The ciclopirox 1% shampoo and gel formulations are FDA-approved for treating seborrheic dermatitis of the scalp . The efficacy in this condition is attributed to both the antifungal activity against Malassezia species, which are implicated in the pathogenesis of seborrheic dermatitis, and the anti-inflammatory properties of the compound .

Other Applications

Beyond its primary indications, ciclopirox has shown effectiveness in treating:

  • Cutaneous candidiasis and other yeast infections of the skin

  • Mixed fungal-bacterial infections, leveraging its dual antifungal and antibacterial properties

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